REACTION_CXSMILES
|
[C:1]([CH:3]([CH3:14])[C:4]1[CH:9]=[CH:8][C:7]([NH:10][C:11](=[O:13])[CH3:12])=[CH:6][CH:5]=1)#[N:2].CC(OC(C)=O)=O.[N+:22]([O-])([OH:24])=[O:23]>O>[C:1]([CH:3]([CH3:14])[C:4]1[CH:9]=[CH:8][C:7]([NH:10][C:11](=[O:13])[CH3:12])=[C:6]([N+:22]([O-:24])=[O:23])[CH:5]=1)#[N:2]
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Name
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|
Quantity
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12.9 g
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Type
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reactant
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Smiles
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C(#N)C(C1=CC=C(C=C1)NC(C)=O)C
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Name
|
|
Quantity
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35 mL
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Type
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reactant
|
Smiles
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CC(=O)OC(=O)C
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Name
|
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Quantity
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7.45 g
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Type
|
reactant
|
Smiles
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[N+](=O)(O)[O-]
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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solvent
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Smiles
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O
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Type
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CUSTOM
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Details
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The mixture was stirred
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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The mixture was stirred for 1 hr at 0° C.
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Duration
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1 h
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Type
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STIRRING
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Details
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additionally stirred for 3 hrs at room temperature
|
Duration
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3 h
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Type
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EXTRACTION
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Details
|
extracted with EtOAc
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Type
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DRY_WITH_MATERIAL
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Details
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The organic layer was dried over MgSO4
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Type
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FILTRATION
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Details
|
filtered
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Type
|
CONCENTRATION
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Details
|
concentrated in vacuo
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Type
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CUSTOM
|
Details
|
The residue was purified by flash column chromatography on silica gel
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Name
|
|
Type
|
|
Smiles
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C(#N)C(C1=CC(=C(C=C1)NC(C)=O)[N+](=O)[O-])C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |